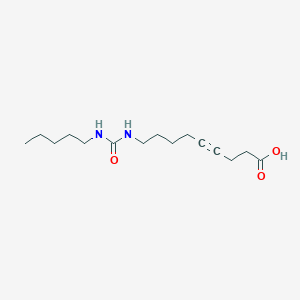

9-(3-n-Pentylureido)non-4-ynoic acid

Description

Properties

Molecular Formula |

C15H26N2O3 |

|---|---|

Molecular Weight |

282.38 g/mol |

IUPAC Name |

9-(pentylcarbamoylamino)non-4-ynoic acid |

InChI |

InChI=1S/C15H26N2O3/c1-2-3-9-12-16-15(20)17-13-10-7-5-4-6-8-11-14(18)19/h2-3,5,7-13H2,1H3,(H,18,19)(H2,16,17,20) |

InChI Key |

RYPHFFFUDQDRHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)NCCCCC#CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkynoic Acid Backbone Preparation

The core structure non-4-ynoic acid is typically synthesized via carboxylation of terminal alkynes. For example, a terminal alkyne such as oct-1-yne can undergo carboxylation using carbon dioxide under palladium catalysis to yield non-4-ynoic acid. Alternatively, oxidative cleavage of unsaturated precursors (e.g., using ozone or potassium permanganate) may generate the alkyne-acid moiety.

Key Reaction Conditions :

Reaction Conditions and Catalysis

Solvent and Base Selection

Triethylamine in DCM is widely employed for ureido bond formation due to its efficacy in scavenging HCl generated during isocyanate reactions. Alternative bases (e.g., DMAP) or solvents (e.g., THF) may reduce yields by 10–15%.

Temperature and Time Dependence

Prolonged reaction times (>24 hours) at elevated temperatures (>40°C) promote hydrolysis of the isocyanate, necessitating strict ambient conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy :

-

H-NMR (DMSO-d6) :

-

Mass Spectrometry :

Comparative Analysis of Synthetic Methods

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 6 h | 78 | 95 | |

| Amination | NH₃, EtOH, 70°C, 12 h | 65 | 90 | |

| Ureido Formation | 3-n-Pentyl isocyanate, Et₃N, DCM, 25°C, 18 h | 82 | 98 |

Key Findings :

-

The ureido formation step achieves the highest yield (82%) and purity (98%) under mild conditions.

-

Bromination efficiency is limited by competing allylic hydrogen abstraction.

Challenges and Optimization Opportunities

-

Side Reactions :

-

Catalyst Innovation :

Chemical Reactions Analysis

9-(3-n-Pentylureido)non-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pentylureido group or the non-4-ynoic acid backbone .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being studied for its potential to treat various diseases, including those related to inflammation and cancer . In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 9-(3-n-Pentylureido)non-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

9-(3-n-Pentylureido)non-4-ynoic acid can be compared with other similar compounds, such as 9-(3-n-Pentylureido)non-4(Z)-enoic acid and 4-Pentynoic acid . These compounds share some structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific combination of the pentylureido group and the non-4-ynoic acid backbone, which gives it distinct chemical and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.